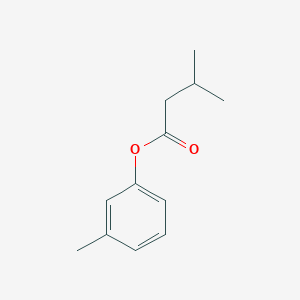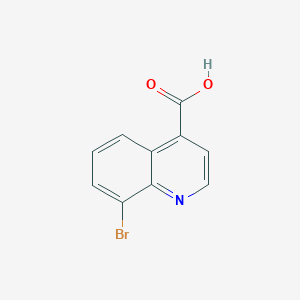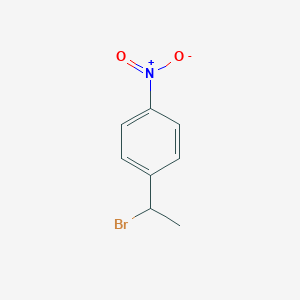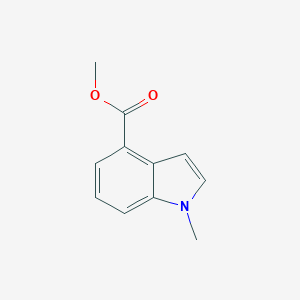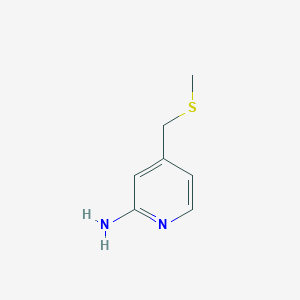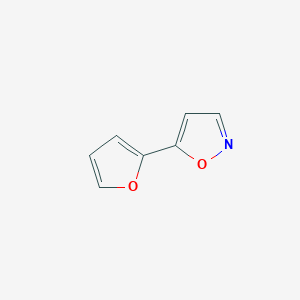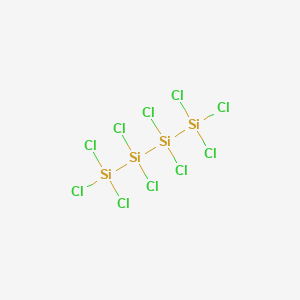
Tetrasilane, decachloro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrasilane, decachloro- is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. It is a colorless liquid with a molecular formula of Si4Cl10. This compound is used in various fields of research, including material science, nanotechnology, and organic chemistry.
Wissenschaftliche Forschungsanwendungen
Tetrasilane, decachloro- has been used in various scientific research applications, including material science, nanotechnology, and organic chemistry. It is used as a precursor for the synthesis of silicon-based materials, including silicon carbide and silicon nitride. These materials have high hardness, thermal stability, and electrical conductivity, making them useful in the semiconductor industry.
Tetrasilane, decachloro- has also been used in the synthesis of silicon nanoparticles, which have potential applications in drug delivery, imaging, and sensing. Additionally, this compound has been used in the synthesis of organosilicon compounds, which have applications in the production of silicone polymers and resins.
Wirkmechanismus
The mechanism of action of tetrasilane, decachloro- is not well understood. However, it is believed that this compound undergoes hydrolysis in the presence of water to produce silicic acid and hydrochloric acid. The silicic acid can then react with other compounds to form silicon-based materials.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of tetrasilane, decachloro-. However, it is known that this compound is highly reactive and can cause skin and eye irritation upon contact. It is also toxic if ingested or inhaled and can cause respiratory distress.
Vorteile Und Einschränkungen Für Laborexperimente
Tetrasilane, decachloro- has several advantages for use in laboratory experiments. It is readily available and can be synthesized in high yields and purity. Additionally, it is highly reactive and can be used as a precursor for the synthesis of various silicon-based materials.
However, there are also limitations to the use of tetrasilane, decachloro- in laboratory experiments. It is highly toxic and can pose a significant risk to researchers if proper safety precautions are not taken. Additionally, it is highly reactive and can react with other compounds in unexpected ways, making it difficult to control reactions.
Zukünftige Richtungen
There are several future directions for the use of tetrasilane, decachloro- in scientific research. One area of interest is the synthesis of silicon-based materials for use in the semiconductor industry. Additionally, there is potential for the use of this compound in the synthesis of silicon nanoparticles for use in drug delivery, imaging, and sensing.
Another area of interest is the use of tetrasilane, decachloro- in the synthesis of organosilicon compounds for use in the production of silicone polymers and resins. Additionally, there is potential for the use of this compound in the development of new materials with unique properties and applications.
In conclusion, tetrasilane, decachloro- is a chemical compound with unique properties and potential applications in various fields of scientific research. While there are limitations to its use in laboratory experiments, it has several advantages and is an important precursor for the synthesis of silicon-based materials. As research in this area continues, there is potential for the development of new materials and applications for this compound.
Synthesemethoden
Tetrasilane, decachloro- can be synthesized by reacting silicon tetrachloride (SiCl4) with lithium aluminum hydride (LiAlH4) in anhydrous ether. The reaction proceeds as follows:
SiCl4 + 4LiAlH4 → Si4Cl10 + 4LiCl + 4AlH3
This method of synthesis is widely used in the laboratory and has been optimized for high yields and purity.
Eigenschaften
CAS-Nummer |
13763-19-4 |
|---|---|
Produktname |
Tetrasilane, decachloro- |
Molekularformel |
Cl10Si4 |
Molekulargewicht |
466.9 g/mol |
IUPAC-Name |
trichloro-[dichloro-[dichloro(trichlorosilyl)silyl]silyl]silane |
InChI |
InChI=1S/Cl10Si4/c1-11(2,3)13(7,8)14(9,10)12(4,5)6 |
InChI-Schlüssel |
MSQITEWLCPTJBF-UHFFFAOYSA-N |
SMILES |
[Si]([Si]([Si](Cl)(Cl)Cl)(Cl)Cl)([Si](Cl)(Cl)Cl)(Cl)Cl |
Kanonische SMILES |
[Si]([Si]([Si](Cl)(Cl)Cl)(Cl)Cl)([Si](Cl)(Cl)Cl)(Cl)Cl |
Andere CAS-Nummern |
13763-19-4 |
Piktogramme |
Corrosive |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Heptyl-2-(4'-(pentyloxy)-[1,1'-biphenyl]-4-yl)pyrimidine](/img/structure/B170244.png)
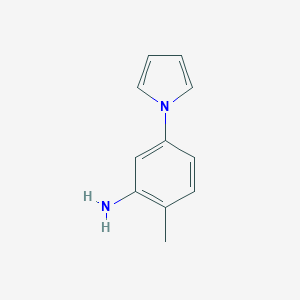
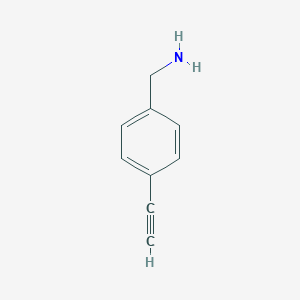
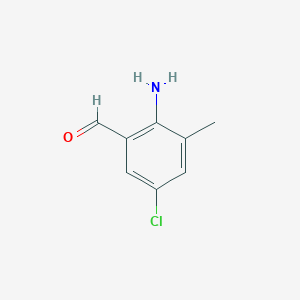

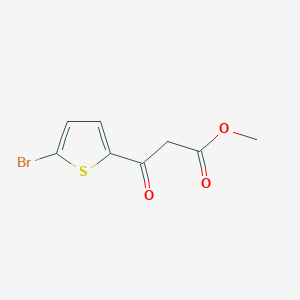
![Methyl 3,4-dihydro-2h-benzo[b][1,4]oxazine-5-carboxylate](/img/structure/B170257.png)
